(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)
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Overview
Description
(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) is a coordination compound featuring cobalt as the central metal ion. Coordination compounds like this one are known for their diverse applications in catalysis, material science, and medicine due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) typically involves the reaction of cobalt(II) salts with the appropriate ligands under controlled conditions. The ligands, in this case, are derived from acetylacetone and mesitylene derivatives. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a cobalt(III) complex, while substitution reactions could produce a variety of cobalt coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology
In biological research, this compound can be used to study the interaction of cobalt complexes with biomolecules, providing insights into metalloenzyme functions and potential therapeutic applications.
Medicine
In medicine, cobalt coordination compounds are explored for their potential use in cancer treatment and as antimicrobial agents due to their ability to interact with DNA and proteins.
Industry
Industrially, this compound can be used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of (1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) involves the interaction of the cobalt center with various molecular targets. The cobalt ion can coordinate with different ligands, altering the electronic structure and reactivity of the compound. This coordination can affect molecular pathways, such as redox reactions and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-diphenylethylenediaminato cobalt(II)
- (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimethylethylenediaminato cobalt(II)
Uniqueness
The uniqueness of (1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) lies in its specific ligand structure, which imparts distinct electronic and steric properties
Properties
CAS No. |
361346-80-7 |
---|---|
Molecular Formula |
C32H40CoN2O4 |
Molecular Weight |
575.6 g/mol |
IUPAC Name |
(E)-3-[[(1R,2R)-2-[[(E)-2-acetyl-3-hydroxybut-2-enylidene]amino]-1,2-bis(2,4,6-trimethylphenyl)ethyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt |
InChI |
InChI=1S/C32H40N2O4.Co/c1-17-11-19(3)29(20(4)12-17)31(33-15-27(23(7)35)24(8)36)32(34-16-28(25(9)37)26(10)38)30-21(5)13-18(2)14-22(30)6;/h11-16,31-32,35,37H,1-10H3;/b27-23+,28-25+,33-15?,34-16?;/t31-,32-;/m1./s1 |
InChI Key |
YQMKZEIIMHVFTI-SGIDGJHMSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](N=C/C(=C(\O)/C)/C(=O)C)[C@H](N=C/C(=C(\O)/C)/C(=O)C)C2=C(C=C(C=C2C)C)C)C.[Co] |
SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N=CC(=C(C)[O-])C(=O)C)N=CC(=C(C)[O-])C(=O)C)C.[Co+2] |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N=CC(=C(C)O)C(=O)C)N=CC(=C(C)O)C(=O)C)C.[Co] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key catalytic applications of (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)?
A1: (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II), also known as R-AMAC, has demonstrated significant potential as a catalyst in enantioselective synthesis. Research indicates its effectiveness in:
Q2: Are there any structural differences between the (1R,2R)- and (1S,2S)- enantiomers of N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)?
A2: While both enantiomers share the same molecular formula (C32H38CoN2O4) and molecular weight (573.59 g/mol), they differ in their absolute configuration. [] This difference impacts their interactions with chiral substrates, resulting in opposite enantioselectivities in catalyzed reactions.
Q3: What information is available regarding the stability and handling of (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)?
A3: Research suggests that (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II) is an air-sensitive compound, particularly in its wet form. [] Exposure to air can lead to oxidation to the cobalt(III) form and subsequent decomposition. Therefore, storage under an inert atmosphere and in dry conditions is recommended.
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